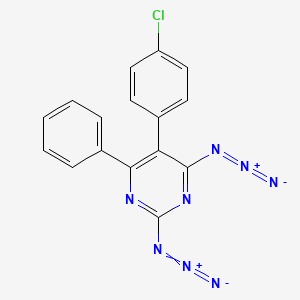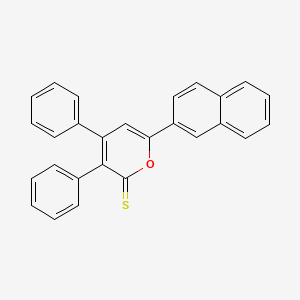
Urea, N,N-bis(2-hydroxyethyl)-N',N'-bis(2-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of both hydroxyethyl and hydroxypropyl groups attached to the nitrogen atoms of the urea molecule. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- typically involves the reaction of urea with ethylene oxide and propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction with Ethylene Oxide: Urea reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)urea.
Reaction with Propylene Oxide: The intermediate product then reacts with propylene oxide to form the final compound, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)urea.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may involve multiple steps of purification to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein folding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)urea: Similar structure but lacks the hydroxypropyl groups.
N,N-bis(2-hydroxypropyl)urea: Similar structure but lacks the hydroxyethyl groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains multiple hydroxypropyl groups but different core structure.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’,N’-bis(2-hydroxypropyl)- is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
885024-92-0 |
|---|---|
Molecular Formula |
C11H24N2O5 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C11H24N2O5/c1-9(16)7-13(8-10(2)17)11(18)12(3-5-14)4-6-15/h9-10,14-17H,3-8H2,1-2H3 |
InChI Key |
BTDCHHCTLGRQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C(=O)N(CCO)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


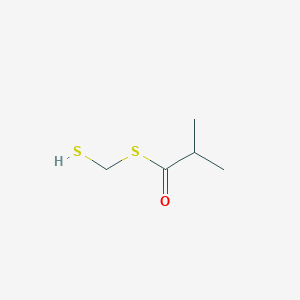
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)

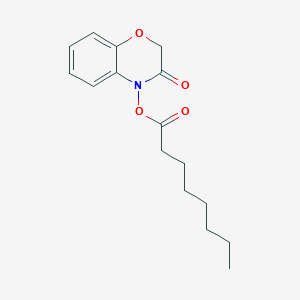
![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
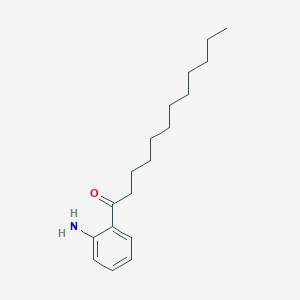
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
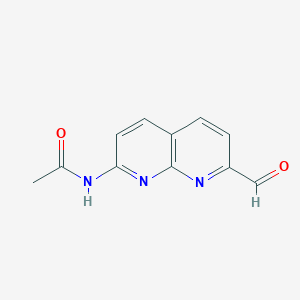
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)
